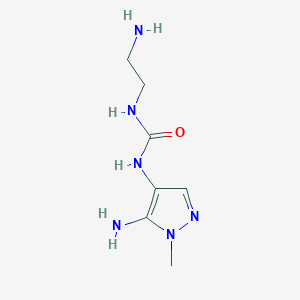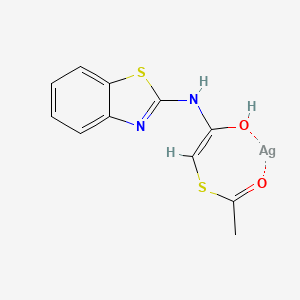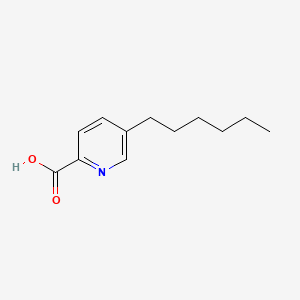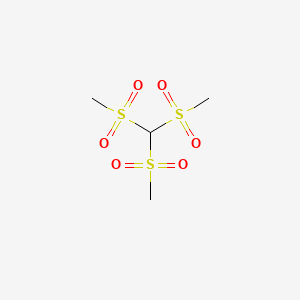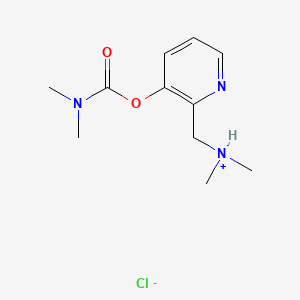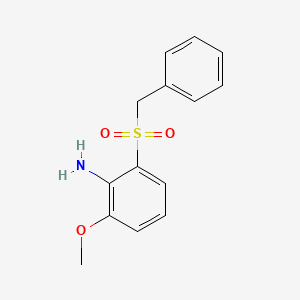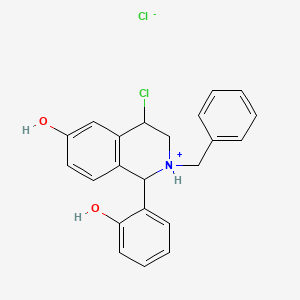![molecular formula C19H24ClNS B13775901 3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride CAS No. 846-54-8](/img/structure/B13775901.png)
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride is an organic compound with the molecular formula C19H24ClNS. . This compound is characterized by its complex structure, which includes a benzothiepin ring system, and is used in various scientific and industrial applications.
Análisis De Reacciones Químicas
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, particularly at the benzothiepin ring, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic compounds.
Biology: It serves as a tool in biochemical studies to understand the interactions of benzothiepin derivatives with biological molecules.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of certain neurological disorders.
Industry: It is used in the production of dyes and as a material in electronic devices.
Mecanismo De Acción
The mechanism of action of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Similar compounds to 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride include other benzothiepin derivatives such as 6,11-dihydrobenzo[b,e]thiepin-11-amine. These compounds share structural similarities but may differ in their chemical properties and applications . The uniqueness of 3-(6,11-dihydrobenzocbenzothiepin-11-yl)propyl-dimethylazanium;chloride lies in its specific substitution pattern and the resulting chemical and biological activities.
Propiedades
Número CAS |
846-54-8 |
|---|---|
Fórmula molecular |
C19H24ClNS |
Peso molecular |
333.9 g/mol |
Nombre IUPAC |
3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride |
InChI |
InChI=1S/C19H23NS.ClH/c1-20(2)13-7-11-17-16-9-4-3-8-15(16)14-21-19-12-6-5-10-18(17)19;/h3-6,8-10,12,17H,7,11,13-14H2,1-2H3;1H |
Clave InChI |
JUTSOXJHGGRSDY-UHFFFAOYSA-N |
SMILES canónico |
C[NH+](C)CCCC1C2=CC=CC=C2CSC3=CC=CC=C13.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


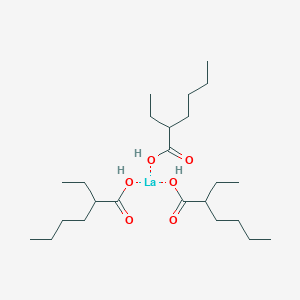
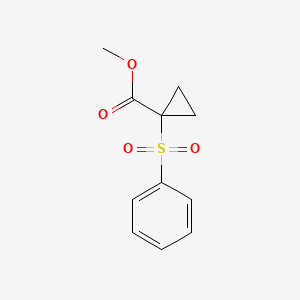
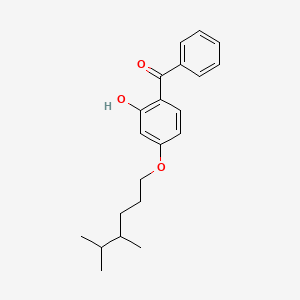
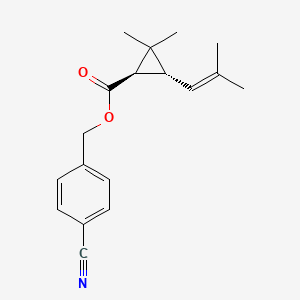
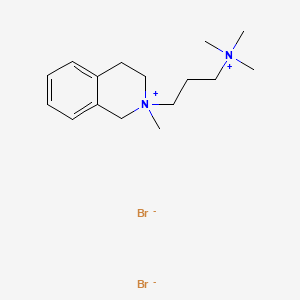
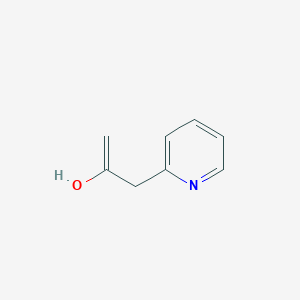
![(3S,8R,9S,10R,13S,14S,17Z)-17-hydroxyimino-10,13-dimethyl-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B13775849.png)
